N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-13(27)14-7-9-15(10-8-14)22-19(28)12-30-20-24-23-18(25(20)2)11-26-16-5-3-4-6-17(16)31-21(26)29/h3-10H,11-12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMTDJVTXZRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and biological evaluations.
Chemical Structure
The compound features a unique structure that combines various pharmacophores, which may contribute to its biological activities. Its molecular formula is C18H20N4O2S, indicating the presence of functional groups that are often associated with diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole rings exhibit significant antimicrobial properties. Compounds containing these rings have been shown to inhibit bacterial growth and are effective against various pathogens. The specific compound has not been extensively studied for its antimicrobial activity; however, related compounds have demonstrated efficacy in inhibiting both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies on similar compounds indicate that triazole derivatives can act as COX inhibitors, providing relief from inflammation and pain .
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|---|
| Compound A | 75 | 85 | 70 |
| Compound B | 60 | 90 | 60 |
| N-(4-acetylphenyl)-2... | TBD | TBD | TBD |
Anticancer Potential
Compounds with similar structural features have shown promise in anticancer research. The presence of the oxobenzo[d]thiazole moiety may enhance the compound's ability to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yield and reduce reaction time .
Case Studies
In a recent study evaluating the biological activity of triazole derivatives, researchers synthesized several analogs and screened them for anti-inflammatory and analgesic effects. One notable finding was that modifications to the thiazole ring significantly impacted both COX inhibition and analgesic efficacy .
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Triazole Core
The target compound’s triazole ring is substituted with a methyl group and a benzothiazolone-methyl group. Comparatively:
- Compound 6a (N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-triazol-3-ylsulfanyl)-acetamide) : Features an allyl group instead of methyl and a phenyl substituent at position 5. The allyl group enhances lipophilicity, while phenyl contributes to π-π stacking interactions .
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-triazol-3-yl)thio)acetamide : Substituted with ethyl and pyridinyl groups. The pyridinyl moiety improves aqueous solubility due to its polar nitrogen atom, while ethyl groups increase steric bulk .
Table 1: Substituent Effects on Triazole Derivatives
Acetamide Group Modifications
The 4-acetylphenyl group in the target compound contrasts with:
Thioether Linkage and Adjacent Groups
The thioether bridge is conserved across analogues, but adjacent groups influence reactivity:
- Fluorophenyl Substituents (Compounds 7–9) : Fluorine atoms increase stability via C-F bond strength and electronegativity .
Spectral and Structural Analysis
IR Spectroscopy
NMR Spectroscopy
Table 2: Key NMR Shifts in Analogues
Research Findings and Implications
- Bioactivity : Benzothiazolone derivatives often exhibit kinase inhibition or antimicrobial activity, while sulfonylphenyl analogues () may target inflammatory pathways.
- Solubility vs. Lipophilicity : Pyridinyl and methoxy groups enhance solubility, whereas allyl or benzothiazolone groups favor membrane penetration .
- Synthetic Flexibility : The triazole core allows modular substitution, enabling tailored pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
